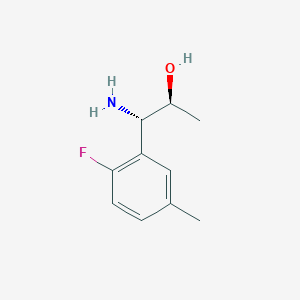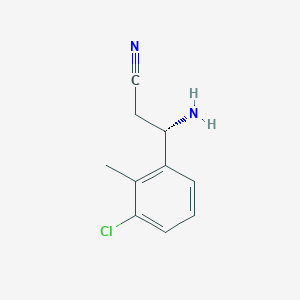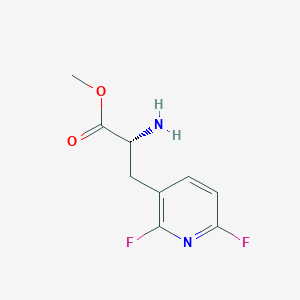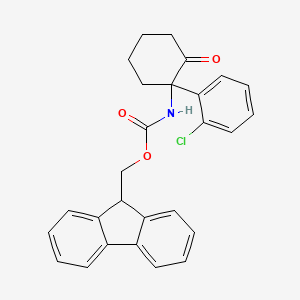
(r)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves nucleophilic substitution or coupling reactions.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution might be necessary to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the trifluoromethylphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Industry
Material Science: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of ®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL depends on its specific application. In pharmacology, it might interact with molecular targets such as receptors or enzymes, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
(S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL: The enantiomer of the compound, with potentially different biological activities.
2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE: Without the chiral center, used for comparison in studies of chiral effects.
Uniqueness
®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties.
属性
分子式 |
C11H13ClF3N |
|---|---|
分子量 |
251.67 g/mol |
IUPAC 名称 |
(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H/t10-;/m1./s1 |
InChI 键 |
APDMORWJFZBMEX-HNCPQSOCSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2C(F)(F)F.Cl |
规范 SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


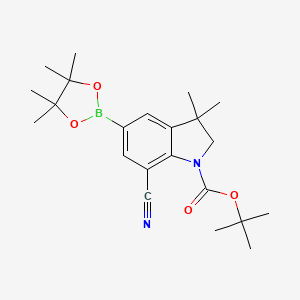
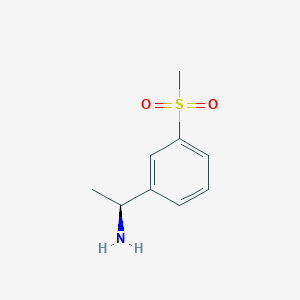

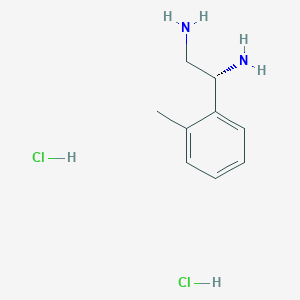
![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)
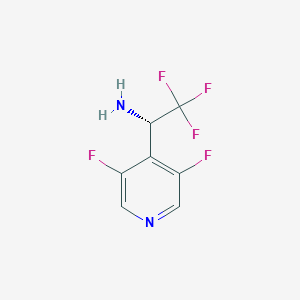
![(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13047272.png)
